1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-chloro-4-methyl-
Description
1H-Pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic scaffold consisting of a fused pyrrole and pyridine ring system. The derivative 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine features halogen substituents (bromine at position 3, chlorine at position 6) and a methyl group at position 2. The bromine and chlorine atoms contribute to electrophilic reactivity, while the methyl group may influence steric and electronic properties.
Properties
IUPAC Name |
3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-6(10)12-8-7(4)5(9)3-11-8/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMKFSWAJGDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CN2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogous pyrrolopyridine and pyridine derivatives.
Structural Analogues
Reactivity and Functionalization
- Electrophilic Substitution: The bromine at position 3 in the target compound allows for Suzuki-Miyaura cross-coupling reactions, similar to brominated pyridines like Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate. However, steric hindrance from the methyl group may reduce reaction efficiency compared to non-methylated analogues.
- Chlorine Stability : The chlorine at position 6 is less reactive than bromine, analogous to chloropyridines in the literature, where such substituents often remain inert under mild conditions.
Physicochemical Properties
- Solubility : The methyl group in 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine likely increases lipophilicity compared to unmethylated derivatives (e.g., 6-bromo-2-chloropyridines), as seen in solubility trends of similar compounds.
- Thermal Stability: Halogenated pyrrolopyridines generally exhibit higher melting points than non-halogenated variants. For instance, the pyrroloacridine derivative (3q) in Molecules (2013) shows a melting point of 192–194°C, suggesting that fused-ring systems with halogens have enhanced stability.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-bromo-6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine?
- Methodology : Multi-step synthesis often begins with halogenation of the pyrrolopyridine core. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 6-position may involve electrophilic substitution. Methylation at the 4-position typically uses methyl iodide (MeI) with a base like NaH in THF .
- Key Steps :
- Bromination: Controlled stoichiometry and reaction time to avoid over-halogenation.
- Methylation: Requires anhydrous conditions to prevent hydrolysis of intermediates.
- Validation : Confirmation via H NMR (e.g., methyl group resonance at δ 2.33 ppm) and HRMS .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Silica gel column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) is standard. Recrystallization from ethanol or toluene may improve purity .
- Characterization :
- H/C NMR for substituent assignment (e.g., aromatic protons at δ 7.2–8.2 ppm).
- HRMS for molecular weight confirmation (e.g., [M+H]+ at m/z 275.89 calculated for CHBrClN).
- X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
Q. What spectroscopic techniques are critical for verifying the regiochemistry of substituents?
- NMR : Coupling patterns (e.g., doublets for adjacent protons) and NOE experiments differentiate between substitution at positions 3, 4, and 5.
- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~550 cm) .
Advanced Research Questions
Q. How does the regioselectivity of halogenation impact subsequent functionalization?
- Regioselectivity : Bromine at the 3-position directs electrophilic substitution to the 6-position due to electronic and steric effects. Computational studies (DFT) can predict reactivity patterns .
- Case Study : Fluorination at the 4-position using Selectfluor® requires careful optimization (70°C, dry acetonitrile) to avoid byproducts .
Q. What structure-activity relationships (SAR) have been observed for pyrrolopyridine derivatives in kinase inhibition?
- Key Findings :
- Bromine and chlorine enhance binding to hydrophobic kinase pockets.
- Methyl groups improve metabolic stability but may reduce solubility.
- Data Source : Analogous compounds (e.g., 3-fluoro-4-chloro derivatives) show IC values <100 nM in kinase assays .
- Contradictions : Some studies report reduced activity with bulky substituents, necessitating iterative optimization .
Q. How can researchers address discrepancies in reported biological activity data for similar compounds?
- Analytical Steps :
- Verify compound purity (>95% via HPLC).
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What strategies stabilize the pyrrolopyridine core during harsh reaction conditions?
- Stabilization Methods :
- Use of sulfonyl protecting groups (e.g., phenylsulfonyl) during nitration or Suzuki coupling.
- Low-temperature reactions (<0°C) for acid-sensitive intermediates .
Q. How do solvent and catalyst choice influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Optimized Conditions :
- Catalyst: Pd(PPh) or XPhos Pd G3 for brominated substrates.
- Solvent: Dioxane/water mixtures (4:1) at 105°C for 12–24 hours.
- Base: KCO to maintain pH and prevent dehalogenation .
Methodological Considerations
- Handling Halogenated Intermediates :
- Avoid light exposure to prevent radical side reactions.
- Use Schlenk techniques for air-sensitive steps .
- Scale-Up Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
